molecular formula C12H16ClN B13658927 n-(1-(4-Chlorophenyl)ethyl)-2-methylprop-2-en-1-amine

n-(1-(4-Chlorophenyl)ethyl)-2-methylprop-2-en-1-amine

Cat. No.: B13658927
M. Wt: 209.71 g/mol
InChI Key: OJMIBXILIZBWCJ-UHFFFAOYSA-N
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Description

N-(1-(4-Chlorophenyl)ethyl)-2-methylprop-2-en-1-amine is a chemical compound of significant interest in advanced materials research and pharmaceutical development. This specialty amine features a reactive 2-methylprop-2-en-1-amine (methacrylamine) group attached to a 1-(4-chlorophenyl)ethyl scaffold, making it a versatile building block for polymer science and molecular imprinting technologies. Researchers utilize this compound as a functionalized template in the creation of Molecularly Imprinted Polymers (MIPs), which are advanced selective materials with applications in environmental, food, and biomedical analyses . The synthesis of such N-(2-arylethyl)-2-methylprop-2-enamides is typically achieved through N-acylation of the corresponding amine precursor with methacryloyl chloride, yielding stable, polymerizable products . Compounds containing the phenethylamine backbone, like this one, are particularly valuable in neuroscience research as they play critical roles in the human nervous system as neurotransmitters and neuromodulators . The presence of the chlorophenyl group enhances the compound's lipophilicity and may influence its binding affinity with biological targets. This product is provided exclusively for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers should handle this material using appropriate safety protocols in a controlled laboratory setting.

Properties

Molecular Formula

C12H16ClN

Molecular Weight

209.71 g/mol

IUPAC Name

N-[1-(4-chlorophenyl)ethyl]-2-methylprop-2-en-1-amine

InChI

InChI=1S/C12H16ClN/c1-9(2)8-14-10(3)11-4-6-12(13)7-5-11/h4-7,10,14H,1,8H2,2-3H3

InChI Key

OJMIBXILIZBWCJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)NCC(=C)C

Origin of Product

United States

Preparation Methods

Preparation of the Imine Intermediate

The imine precursor is generally synthesized by condensation of the corresponding aldehyde with an amine under mild conditions:

  • Reagents : 4-chloroacetophenone or 4-chlorobenzaldehyde and a primary amine.
  • Solvent : Dichloromethane (CH2Cl2), often with molecular sieves to remove water.
  • Conditions : Stirring at room temperature for approximately 12 hours.
  • Procedure : The aldehyde and amine are mixed in a 1:1 molar ratio in CH2Cl2 (0.2 M). 4 Å molecular sieves (0.3 g/mmol) are added to drive the equilibrium toward imine formation by removing water. After completion, the mixture is filtered, concentrated, and triturated with hexanes to isolate the imine as a solid suitable for further reactions.
Step Reagents Conditions Outcome
1 4-chlorobenzaldehyde + amine CH2Cl2, RT, 12 h Imine intermediate formed
2 4 Å molecular sieves Water removal
3 Filtration and concentration Pure imine obtained

Nickel-Catalyzed Asymmetric Vinylation

The key step to introduce the vinyl amine moiety involves nickel-catalyzed enantioselective vinylation of the prepared imine:

  • Catalyst : Nickel(0) complex such as Ni(COD)2.
  • Ligands : Chiral ligands optimized for enantioselectivity.
  • Vinylation agent : Alkenyl bromides, specifically 2-methylprop-2-en-1-yl bromide.
  • Solvents : Anhydrous solvents like dimethoxyethane (DME), tetrahydrofuran (THF), or cyclopentyl methyl ether (CPME).
  • Atmosphere : Inert nitrogen atmosphere using glovebox techniques to avoid moisture and oxygen.
  • Temperature : Typically room temperature to mild heating.
  • Purification : Flash chromatography on silica gel or HPLC purification.

This method yields the desired this compound with high enantiomeric excess and purity.

Parameter Details
Catalyst Ni(COD)2
Ligand Chiral phosphine ligands (varied)
Vinylation agent 2-methylprop-2-en-1-yl bromide
Solvent DME, THF, CPME
Atmosphere Nitrogen, glovebox environment
Temperature Room temperature to 40°C
Purification Silica gel chromatography, HPLC

Reaction Optimization and Scale-up

Extensive optimization studies have been reported for similar nickel-catalyzed vinylations, focusing on:

  • Ligand selection for maximizing enantioselectivity.
  • Solvent effects on yield and stereoselectivity.
  • Base choice for deprotonation and catalyst activation.
  • Ni:ligand ratio adjustments.
  • Switching from nickel to palladium catalysts for comparative reactivity.

A gram-scale one-pot procedure combining imine synthesis and vinylation has also been demonstrated, improving efficiency and scalability.

Analytical Characterization and Research Data

Spectroscopic Data

  • NMR (1H and 13C) : Chemical shifts consistent with aromatic protons, vinyl protons, and amine moiety.
  • IR Spectroscopy : Characteristic bands for amine N-H, aromatic C-H, and alkene C=C stretches.
  • Mass Spectrometry : High-resolution mass confirming molecular ion at 209.71 g/mol.
  • Chiral HPLC : Enantiomeric excess determination using n-hexane/i-propanol eluents.
  • Optical Rotation : Measured to confirm stereochemistry.

Example NMR Data for Related Imines (from literature)

Compound 1H NMR (δ ppm) Highlights 13C NMR (δ ppm) Highlights
(E)-N-(9H-Fluoren-9-yl)-1-(4-fluorophenyl)methanimine 8.64 (s, 1H, imine H), 7.7-7.0 (aromatic) 164.6 (imine C), 74.7 (C-N)
(E)-1-(4-(tert-Butyl)phenyl)-N-(9H-fluoren-9-yl)methanimine 8.68 (s, 1H), 1.25 (s, 9H, tert-butyl) 163.5, 35.1, 31.3

Summary Table of Preparation Steps

Step No. Process Reagents/Conditions Key Notes
1 Imine formation 4-chlorobenzaldehyde + primary amine, CH2Cl2, 4 Å sieves, RT, 12 h High purity imine intermediate
2 Nickel-catalyzed vinylation Ni(COD)2, chiral ligand, alkenyl bromide, DME/THF, N2 atmosphere, RT Enantioselective introduction of vinyl amine group
3 Purification Silica gel chromatography, HPLC High purity, characterized product

Chemical Reactions Analysis

Acylation Reactions

The primary amine group undergoes acylation with reagents like methacryloyl chloride. This reaction is critical for creating functionalized intermediates for polymer synthesis.

Example Reaction:

N-(1-(4-chlorophenyl)ethyl)-2-methylprop-2-en-1-amine+Methacryloyl chlorideN-(2-(4-chlorophenyl)ethyl)-2-methylprop-2-enamide+HCl\text{this compound} + \text{Methacryloyl chloride} \rightarrow \text{N-(2-(4-chlorophenyl)ethyl)-2-methylprop-2-enamide} + \text{HCl}

Conditions:

  • Solvent: Ethylene dichloride

  • Base: Triethylamine (20% excess)

  • Temperature: Room temperature

  • Time: 3 hours

  • Yield: 46–94% (depending on substituents) .

Key Data:

ReactantProductYield (%)Reference
Methacryloyl chlorideN-acylated derivative46–94

Hydrolysis Reactions

The amide derivatives of this compound (e.g., N-(2-(4-chlorophenyl)ethyl)-2-methylprop-2-enamide) undergo hydrolysis under acidic conditions to regenerate the parent amine, enabling template removal in molecularly imprinted polymers (MIPs).

Example Reaction:

N-(2-(4-chlorophenyl)ethyl)-2-methylprop-2-enamide+H2OHClThis compound+Methacrylic acid\text{N-(2-(4-chlorophenyl)ethyl)-2-methylprop-2-enamide} + \text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{this compound} + \text{Methacrylic acid}

Conditions:

  • Acid: 1 M HCl

  • Temperature: Reflux

  • Time: 3 hours .

Alkylation and Grignard Reactions

The amine group participates in alkylation reac

Scientific Research Applications

N-(1-(4-Chlorophenyl)ethyl)-2-methylprop-2-en-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-(4-Chlorophenyl)ethyl)-2-methylprop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

The following compounds share structural or functional similarities, enabling a systematic comparison:

Structural Analogs and Their Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
N-(1-(4-Chlorophenyl)ethyl)-2-methylprop-2-en-1-amine (Target) C₁₂H₁₅ClN 208.71 4-Chlorophenyl, methallylamine Chloro-substituted aromatic ring
1-(3-Bromophenyl)ethylamine C₁₂H₁₆BrN 266.17 3-Bromophenyl, methallylamine Bromine’s higher polarizability
1-(4-Chlorophenyl)prop-2-en-1-amine C₉H₁₀ClN 167.63 4-Chlorophenyl, allylamine Simpler backbone, no ethyl branching
1-(4-Ethylphenyl)-2-methylpropan-1-amine C₁₂H₁₉N 177.29 4-Ethylphenyl, isopropylamine Ethyl group enhances lipophilicity
N-Ethyl-1-(4-(trifluoromethyl)phenyl)propan-2-amine C₁₂H₁₆F₃N 231.26 4-Trifluoromethylphenyl, ethylamine CF₃’s strong electron-withdrawing effect

Key Differences and Implications

Aromatic Substituents
  • Chlorine vs. Bromine : The target’s 4-chlorophenyl group (C₆H₄Cl) contrasts with the bromine analog’s 3-bromophenyl group . Chlorine’s smaller size and higher electronegativity may reduce steric hindrance and alter electronic interactions in binding or catalysis.
  • Ethyl vs.
Amine Backbone
  • Methallylamine vs. Allylamine : The target’s methallylamine backbone (CH₂=C(CH₃)CH₂NH-) provides greater steric bulk compared to the allylamine in , which could influence reactivity or pharmacokinetics.
  • Branching Effects : The ethyl branching in the target and may confer resistance to enzymatic degradation compared to linear chains.

Physicochemical Properties

  • Solubility: The 4-chlorophenyl group in the target compound likely reduces water solubility compared to non-halogenated analogs (e.g., ).
  • Stability : Halogenated aromatic rings (Cl, Br) generally enhance thermal stability, as seen in and .

Analytical Characterization

  • Mass Spectrometry : The target’s chlorine atom (isotopic signature: ³⁵Cl/³⁷Cl) would produce distinct fragmentation patterns in MS, similar to Phenpromethamine’s analysis using Q Exactive Orbitrap .
  • Chromatography : Reverse-phase HPLC could separate the target from analogs like due to differences in logP (predicted higher for CF₃-containing compounds).

Biological Activity

The compound n-(1-(4-Chlorophenyl)ethyl)-2-methylprop-2-en-1-amine , also known as 4-chloroamphetamine , is a member of the phenethylamine family, which has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H16ClN\text{C}_{12}\text{H}_{16}\text{Cl}\text{N}

This compound features a chlorophenyl group, an ethyl chain, and a double bond in the propene portion, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Key mechanisms include:

  • Dopaminergic Activity : Similar compounds have been shown to inhibit the reuptake of dopamine, leading to increased levels in the synaptic cleft.
  • Serotonergic Activity : The compound may also interact with serotonin receptors, influencing mood and behavior.

Pharmacological Effects

Research indicates several pharmacological effects associated with this compound:

  • Antidepressant Properties : Due to its interaction with serotonin and dopamine pathways, it may exhibit potential antidepressant effects.
  • Stimulant Effects : Compounds in this class often display stimulant properties, enhancing alertness and energy levels.
  • Anxiolytic Effects : Some studies suggest that related compounds may reduce anxiety by modulating neurotransmitter systems.

Comparative Biological Activity

A comparison of this compound with structurally similar compounds highlights its potential applications:

Compound NameStructural FeaturesBiological Activity
4-ChloroamphetamineChlorobenzene ringAntidepressant, stimulant
1-(3-Nitrophenyl)ethanamineNitro group additionAntimicrobial
1-(Phenylethyl)amineNo halogen substituentsGeneral stimulant effects

The presence of halogen atoms like chlorine enhances lipophilicity and receptor binding capabilities, which are crucial for drug design .

Recent Studies

  • Antidepressant Potential : A study published in MDPI investigated the antidepressant-like effects of related compounds in animal models. The findings indicated significant reductions in depression-like behavior following administration, suggesting similar potential for this compound .
  • Neurotransmitter Interaction : Research from PubChem highlighted the compound's ability to modulate neurotransmitter levels, particularly dopamine and serotonin, contributing to its stimulant and mood-enhancing properties .
  • In Silico Studies : Computational modeling studies have demonstrated that the compound can effectively bind to key neurotransmitter receptors, supporting its proposed mechanisms of action .

Toxicity and Safety Profile

While many compounds in this class show promising biological activity, toxicity assessments are crucial. Preliminary studies indicate that this compound exhibits low cytotoxicity at therapeutic doses; however, further investigations are necessary to establish a comprehensive safety profile .

Q & A

How can researchers optimize the synthesis of n-(1-(4-Chlorophenyl)ethyl)-2-methylprop-2-en-1-amine to improve yield and purity?

Answer: Synthesis optimization involves selecting catalysts (e.g., Pd-based catalysts for coupling reactions ), adjusting reaction temperatures, and optimizing solvent systems. Multi-step protocols may require intermediate purification via column chromatography or recrystallization . Monitoring reaction progress with TLC or HPLC ensures controlled conditions, while stoichiometric precision minimizes side reactions . For example, imine formation in analogous chlorophenyl derivatives requires anhydrous conditions and inert atmospheres to prevent hydrolysis .

What analytical techniques are recommended for characterizing the structural integrity of this compound?

Answer: High-resolution mass spectrometry (HR-MS) and NMR spectroscopy (1H, 13C, 2D-COSY) are essential. MS/MS fragmentation patterns, as demonstrated using Q Exactive Plus Orbitrap systems, confirm molecular ions and adducts . X-ray crystallography resolves stereochemical ambiguities if suitable crystals are obtained, as seen in thiazol-2-amine derivatives .

How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?

Answer: SAR requires systematic substituent variation (e.g., halogen position, alkyl chain length) and comparative bioassays. For instance, replacing the 4-chlorophenyl group with fluorophenyl or methoxyphenyl moieties alters receptor affinity, as observed in structurally related amines . Computational docking (e.g., AutoDock Vina) paired with in vitro binding assays validates hypothetical interactions .

What strategies resolve contradictions between in vitro and in vivo pharmacological data?

Answer: Discrepancies may arise from metabolic instability or pharmacokinetic factors. Metabolite profiling (LC-HRMS) and plasma protein binding assays clarify bioavailability . Parallel studies in hepatocyte models and whole-animal PK/PD analyses reconcile differences, as applied to fluorophenyl-amine derivatives .

What methods assess the compound’s stability under varying pH and temperature?

Answer: Accelerated stability studies using HPLC-UV under stress conditions (40°C/75% RH, pH 1-9 buffers) track degradation. Hydrochloride salts of similar amines show enhanced stability in acidic media . Kinetic modeling (Arrhenius plots) predicts shelf-life .

How can enantiomeric separation of chiral analogs be achieved for stereochemical studies?

Answer: Chiral stationary phase HPLC (CSP-HPLC) with polysaccharide-based columns resolves enantiomers. Mobile phase optimization (hexane/isopropanol with 0.1% diethylamine) enhances resolution, validated for (R)-configured arylpropanamines . Circular dichroism (CD) confirms absolute configuration post-separation .

What in vitro models are appropriate for initial neuropharmacological screening?

Answer: Primary neuronal cultures or transfected HEK293 cells expressing monoamine transporters enable functional assays. Calcium imaging or patch-clamp electrophysiology quantifies receptor modulation, referencing methods for phenylpropanamine derivatives . Dose-response curves establish EC50/IC50 values .

How can computational chemistry predict metabolic pathways and toxicophores?

Answer: Density functional theory (DFT) identifies electron-rich regions prone to cytochrome P450 oxidation. Software like MetaSite simulates phase I metabolites, cross-validated with hepatocyte incubation data . Structural alerts for hepatotoxicity (e.g., Michael acceptors) are flagged using DEREK Nexus .

What protocols ensure reproducible preparation of the compound’s hydrochloride salt?

Answer: Salt formation via HCl gas bubbling in anhydrous diethyl ether yields stable hydrochlorides. Purity is verified by elemental analysis and ion chromatography, as seen in fluorophenyl-amine hydrochlorides . Solubility in PBS (pH 7.4) is measured via nephelometry .

What orthogonal approaches validate the absence of genotoxic impurities?

Answer: Combine Ames testing with LC-MS/MS quantification of alkylating agents. Thresholds follow ICH M7 guidelines (<1 μg/day). For chlorophenyl derivatives, nitrosoamine screening via GC-NPD is critical .

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